molecular formula C12H17BrN2O3 B13716997 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol

2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol

Cat. No.: B13716997
M. Wt: 317.18 g/mol
InChI Key: PYBGVWCLXJQPCN-UHFFFAOYSA-N
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Description

2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol is a pyridine derivative functionalized with a tert-butoxycarbonyl (Boc)-protected amino group at position 5, a bromine atom at position 2, and an ethanol moiety at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its versatile reactivity. The Boc group enhances stability during synthetic processes, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The ethanol substituent provides a handle for further functionalization, such as esterification or etherification .

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl N-[6-bromo-4-(2-hydroxyethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-9-7-14-10(13)6-8(9)4-5-16/h6-7,16H,4-5H2,1-3H3,(H,15,17)

InChI Key

PYBGVWCLXJQPCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1CCO)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol typically involves multiple steps. One common route starts with the bromination of a pyridine derivative, followed by the introduction of the Boc-protected amino group. The final step involves the addition of an ethanol moiety to the pyridine ring. The reaction conditions often include the use of bases, solvents like ethanol, and catalysts to facilitate the reactions .

Chemical Reactions Analysis

2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions. The bromine atom can be substituted with other functional groups, allowing for the creation of a wide range of derivatives. These derivatives can interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Pyridine Derivatives

(a) 2-(Boc-amino)pyridine
  • Structure: Lacks the bromine and ethanol groups; Boc-amino group at position 2.
  • Applications : Used as a precursor for nucleoside analogs and kinase inhibitors.
  • Reactivity: Limited due to the absence of bromine for cross-coupling and ethanol for derivatization .
(b) 2-(Boc-amino)-5-(aminomethyl)pyridine
  • Structure: Features an additional aminomethyl group at position 5.
  • Applications : Employed in peptide-mimetic drug design.
  • Key Difference: The aminomethyl group introduces polarity, altering solubility and biological activity compared to the bromine-containing target compound .
(c) 2-(Boc-amino)-3-buten-1-ol
  • Structure: Shares the Boc-amino and alcohol groups but replaces pyridine with a butenol backbone.
  • Reactivity : The alkene enables Diels-Alder reactions, while the alcohol allows esterification.
  • Divergence : Lacks aromaticity and bromine-mediated coupling utility .

Bromo-Substituted Pyridyl Ethanol Derivatives

(a) Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]
  • Structure: Pyrimidine core with bromophenyl and ethanol groups.
  • Applications : Intermediate for macitentan (a pulmonary hypertension drug).
  • Comparison : The pyrimidine ring offers distinct electronic properties compared to pyridine, affecting reactivity in nucleophilic substitutions .
(b) 2-[(5-Bromopyridin-2-yl)methylamino]ethanol
  • Structure: Bromopyridine linked to ethanol via a methylamino bridge.
  • Safety : Classified as hazardous (GHS 08); requires stringent handling protocols.
  • Divergence: The methylamino bridge introduces basicity, altering pH-dependent reactivity compared to the Boc-protected target compound .

Halogenated Aromatic Alcohols

(a) 2-Bromo-5-fluoro-4-methylbenzenemethanol
  • Structure: Benzene ring with bromine, fluorine, and methanol groups.
  • Applications : Used in fluorinated drug synthesis.
  • Key Difference : Benzene backbone vs. pyridine; fluorine enhances metabolic stability but reduces cross-coupling efficiency .

Comparative Analysis Table

Compound Core Structure Functional Groups Key Reactivity/Applications Reference
2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol Pyridine Boc-amino, Br, ethanol Cross-coupling, drug intermediates
2-(Boc-amino)pyridine Pyridine Boc-amino Nucleoside analogs
2-(Boc-amino)-3-buten-1-ol Butenol Boc-amino, ethanol Diels-Alder reactions
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy] Pyrimidine Br, ethanol, Cl Macitentan synthesis
2-[(5-Bromopyridin-2-yl)methylamino]ethanol Pyridine Br, ethanol, methylamino Hazardous intermediate

Key Research Findings

  • Synthetic Utility: The bromine atom in this compound enables Pd-catalyzed couplings, while the Boc group ensures amine protection during multi-step syntheses. This dual functionality is absent in simpler Boc-amino pyridines .
  • Solubility: Ethanol-containing derivatives (e.g., the target compound) exhibit higher water solubility compared to non-polar analogs like 2-(Boc-amino)pyridine, facilitating aqueous-phase reactions .
  • Safety : Brominated pyridines (e.g., compound in ) often require stricter safety protocols than Boc-protected analogs due to higher toxicity risks.

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